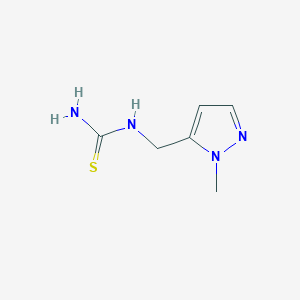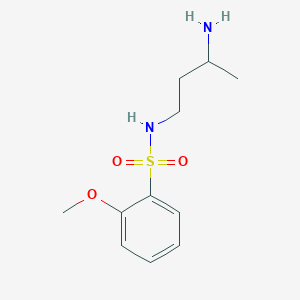
(2-Methylpyrazol-3-yl)methylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylpyrazol-3-yl)methylthiourea, also known as MPTU, is a chemical compound that has been widely studied for its potential therapeutic applications. MPTU is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of (2-Methylpyrazol-3-yl)methylthiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of the enzyme thioredoxin reductase, which plays a key role in regulating cellular redox balance. Additionally, this compound has been shown to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. This compound has also been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2-Methylpyrazol-3-yl)methylthiourea is its relatively simple synthesis method, which makes it easy to obtain for laboratory experiments. Additionally, this compound has been shown to have a low toxicity profile, making it a relatively safe compound to work with. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving (2-Methylpyrazol-3-yl)methylthiourea. One area of research could focus on further elucidating the mechanism of action of this compound, which could provide insight into its potential therapeutic applications. Additionally, further studies could investigate the efficacy of this compound in various disease models, including cancer, neurodegenerative diseases, and cardiovascular disease. Finally, research could focus on developing novel derivatives of this compound with improved solubility and bioavailability, which could enhance its potential as a therapeutic agent.
Métodos De Síntesis
(2-Methylpyrazol-3-yl)methylthiourea can be synthesized through a multi-step process involving the reaction of 2-methylpyrazole with thiourea. The resulting compound can then be purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
(2-Methylpyrazol-3-yl)methylthiourea has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neurology, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In neurology, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular disease, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of atherosclerosis.
Propiedades
IUPAC Name |
(2-methylpyrazol-3-yl)methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c1-10-5(2-3-9-10)4-8-6(7)11/h2-3H,4H2,1H3,(H3,7,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXPRRBWKZYREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-1-[4-(methylaminomethyl)piperidin-1-yl]ethanone](/img/structure/B7569963.png)
![4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B7569970.png)

![1-(4-bromophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)ethanamine](/img/structure/B7569999.png)

![2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7570011.png)
![5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-2-amine](/img/structure/B7570020.png)
![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]prop-2-en-1-amine](/img/structure/B7570030.png)
![2-[4-(3-Methoxypropylsulfonyl)piperazin-1-yl]propanoic acid](/img/structure/B7570031.png)
![5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-2-amine](/img/structure/B7570046.png)
![5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7570053.png)
![2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7570059.png)
![2,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B7570064.png)
